Succinimide, N-(o-toluidinomethyl)-
Overview
Description
Succinimide, N-(o-toluidinomethyl)-: is an organic compound with the molecular formula C12H14N2O2. It is a derivative of succinimide, where the nitrogen atom is substituted with an o-toluidinomethyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Succinimide, N-(o-toluidinomethyl)- typically involves the reaction of succinimide with o-toluidine in the presence of formaldehyde. The reaction proceeds through a Mannich reaction, where the formaldehyde acts as a methylene bridge between the succinimide and o-toluidine. The reaction is usually carried out in an acidic medium to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Succinimide, N-(o-toluidinomethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Succinimide, N-(o-toluidinomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the o-toluidinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of Succinimide, N-(o-toluidinomethyl)-.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Succinimide, N-(o-toluidinomethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of Succinimide, N-(o-toluidinomethyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of key enzymes in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Succinimide: A parent compound with similar structural features but lacks the o-toluidinomethyl group.
N-Hydroxysuccinimide: Contains a hydroxyl group instead of the o-toluidinomethyl group.
N-Bromosuccinimide: Contains a bromine atom instead of the o-toluidinomethyl group.
Uniqueness: Succinimide, N-(o-toluidinomethyl)- is unique due to the presence of the o-toluidinomethyl group, which imparts distinct chemical and biological properties.
Biological Activity
Succinimide derivatives, particularly N-(o-toluidinomethyl)-succinimide, have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, synthesizing findings from various studies.
Overview of Succinimide Derivatives
Succinimides are five-membered heterocyclic compounds characterized by a pyrrolidine-2,5-dione structure. The basic skeleton allows for modifications that enhance their pharmacological properties. The introduction of various aryl or alkyl groups can lead to derivatives with improved metabolic stability and activity against specific biological targets.
1. Antioxidant Activity
Research indicates that succinimide derivatives exhibit significant antioxidant properties. For example, in a study evaluating the DPPH and ABTS radical scavenging activities, several derivatives showed promising results with IC50 values indicating strong scavenging capabilities. Specifically, compounds like MSJ2 and MSJ10 demonstrated IC50 values of 2.59 µM and 2.52 µM for DPPH, indicating their potential as effective antioxidants .
2. Cholinesterase Inhibition
Succinimides have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for managing neurodegenerative diseases such as Alzheimer's. The study found that compounds MSJ2 and MSJ10 exhibited high inhibitory potentials against AChE (91.90% and 93.20%) and BChE (97.30% and 91.36%), respectively . This dual action suggests their potential role in therapeutic strategies aimed at enhancing cognitive function.
3. Anti-diabetic Activity
The anti-diabetic potential of succinimide derivatives has also been explored through their inhibitory effects on α-glucosidase and α-amylase enzymes. Compounds MSJ9 and MSJ10 showed notable inhibition with IC50 values of 32 µM and 28.04 µM, respectively, indicating their utility in managing postprandial hyperglycemia .
Structure-Activity Relationship (SAR)
The SAR analysis of succinimide derivatives reveals that modifications to the nitrogen-containing core significantly impact biological activity. For instance, the presence of electron-donating groups enhances antioxidant activity, while specific substitutions improve enzyme inhibition profiles. The relationship between molecular structure and biological function is critical for the design of new therapeutic agents .
Case Study 1: Anticholinesterase Activity
A detailed investigation into the anticholinesterase activity of N-(o-toluidinomethyl)-succinimide was conducted using in vitro assays against AChE and BChE. The results indicated a strong correlation between the structural modifications of the compound and its inhibitory efficacy, supporting the hypothesis that targeted structural changes can enhance therapeutic outcomes in neurodegenerative diseases .
Case Study 2: Antioxidant Efficacy
Another study focused on the antioxidant properties of various succinimide derivatives through DPPH scavenging assays. The findings demonstrated that certain substitutions led to significantly improved radical scavenging abilities, suggesting potential applications in oxidative stress-related conditions .
Properties
IUPAC Name |
1-[(2-methylanilino)methyl]pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-4-2-3-5-10(9)13-8-14-11(15)6-7-12(14)16/h2-5,13H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBXZSZCLDBMPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCN2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157980 | |
Record name | Succinimide, N-(o-toluidinomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63384-04-3, 13314-98-2 | |
Record name | 1-[[(2-Methylphenyl)amino]methyl]-2,5-pyrrolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63384-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinimide, N-(o-toluidinomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013314982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinimide, N-(o-toluidinomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.